4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(Difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is substituted with difluoromethyl, methyl, and phenyl groups. These substitutions confer distinct chemical properties that make it valuable for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl group can be introduced using reagents like difluoromethyl bromide in the presence of a base. The methyl and phenyl groups can be added through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
- 3-(Difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-(Difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, can enhance its stability and lipophilicity compared to similar compounds with different substituents.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3/c1-13-18-16(19(21)22)12-17(14-8-4-2-5-9-14)23-20(18)25(24-13)15-10-6-3-7-11-15/h2-12,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBFTHDDMMFLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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